molecular formula C21H22N4O2 B11983917 3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11983917
M. Wt: 362.4 g/mol
InChI Key: HODBIUHTWYEHNL-HYARGMPZSA-N
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Description

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C21H22N4O2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE typically involves the reaction of 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid with 3-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound .

Scientific Research Applications

5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-TERT-BUTYL-2-PH-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)HYDRAZIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-21(2,3)19-13-18(25(24-19)16-9-5-4-6-10-16)20(27)23-22-14-15-8-7-11-17(26)12-15/h4-14,26H,1-3H3,(H,23,27)/b22-14+

InChI Key

HODBIUHTWYEHNL-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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